1-(4-Aminophenyl)prop-2-yn-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(4-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H,10H2 |
InChI Key |
AXBWLNSCDMWGLH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of 1 4 Aminophenyl Prop 2 Yn 1 One and Analogues
Direct Synthesis Strategies for Aryl Ethynyl (B1212043) Ketones
Direct strategies aim to construct the O=C-C≡C-H framework in a highly convergent manner, often employing powerful cross-coupling reactions or classical electrophilic substitution methods.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for constructing carbon-carbon bonds. researchgate.netthieme-connect.com For the synthesis of aryl ethynyl ketones, the Sonogashira coupling and related reactions are particularly prominent. These reactions typically involve the coupling of a terminal alkyne with an activated carbonyl compound, such as an acyl chloride.
A widely used method is the palladium and copper co-catalyzed coupling of acyl chlorides with terminal alkynes. rsc.org This reaction provides a convenient, one-pot route to acetylenic ketones and is tolerant of a wide variety of functional groups on both the acyl chloride and the alkyne. rsc.org To synthesize 1-(4-Aminophenyl)prop-2-yn-1-one, one would ideally couple 4-aminobenzoyl chloride with acetylene (B1199291) or a protected equivalent like trimethylsilylacetylene. However, the free amino group can interfere with the catalytic cycle or react with the acyl chloride, often necessitating the use of a protected starting material such as 4-nitrobenzoyl chloride or 4-(acetylamino)benzoyl chloride.
Decarboxylative coupling reactions offer an alternative to the use of acyl chlorides. For instance, alkynyl carboxylic acids can be coupled with aryl chlorides in the presence of a palladacycle catalyst. acs.org This method avoids the preparation of sensitive acyl chlorides. Similarly, a desulfinative coupling between alkynyl carboxylic acids and arylsulfonyl hydrazides can yield aryl alkynes under palladium catalysis. rsc.org These methods highlight the ongoing development of milder and more functional-group-tolerant catalytic systems. mdpi.com
| Catalyst System | Reactants | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Acyl Chloride + Terminal Alkyne | High yields, tolerant of various functional groups, convenient one-pot procedure. rsc.org |
| Palladacycle / Xphos | Alkynyl Carboxylic Acid + Aryl Chloride | Avoids use of acyl chlorides, proceeds in air. acs.org |
| Pd(OAc)₂ / PPh₃ | Alkynyl Carboxylic Acid + Arylsulfonyl Hydrazide | Desulfinative coupling, mild conditions, no inert gas required. rsc.org |
| Ni catalyst / bpy | Alkyl Halide + Acyl Halide | Cross-electrophile coupling, useful for unsymmetrical ketones. nih.gov |
Beyond transition metal catalysis, several conventional methods exist for forming propargyl ketones, although they may have limitations in scope and functional group tolerance. The Friedel-Crafts acylation is a classic method for forming aryl ketones. In principle, reacting a suitably activated aminobenzene derivative with propynoyl chloride in the presence of a Lewis acid could yield the target compound. However, the amino group is a strong Lewis base that deactivates the aromatic ring and complexes with the Lewis acid catalyst, making this approach challenging without a protecting group.
Tandem reaction sequences provide another route. For example, propargyl esters can undergo a tandem nih.govnih.gov-sigmatropic rearrangement and Myers-Saito cyclization catalyzed by gold(I) or silver(I) to form aromatic ketones. researchgate.netnih.gov This method constructs the ketone and the aromatic ring in a single sequence from acyclic precursors. Another modern approach involves the cross-coupling of two different carboxylic acid derivatives, activated as redox-active esters, to form unsymmetrical ketones via a nickel-catalyzed reductive coupling. nih.gov
Indirect Synthetic Routes and Precursor Transformations
Indirect routes involve the initial synthesis of a precursor molecule, which is then chemically transformed into the final aryl ethynyl ketone. These multi-step pathways often provide greater flexibility and control over the introduction of sensitive functional groups like the primary amine.
A common and highly effective indirect strategy is the oxidation of a secondary propargyl alcohol. mdpi.com For the target molecule, this would involve the synthesis of 1-(4-aminophenyl)prop-2-yn-1-ol, followed by its oxidation.
The precursor, 1-(4-aminophenyl)prop-2-yn-1-ol, can be synthesized by the alkynylation of 4-aminobenzaldehyde (B1209532). This involves the addition of an acetylene anion equivalent (e.g., from lithium acetylide or ethynylmagnesium bromide) to the aldehyde carbonyl group. organic-chemistry.org Asymmetric versions of this reaction, using chiral ligands with zinc or other metals, can produce enantiomerically enriched propargyl alcohols. organic-chemistry.orgresearchgate.netsci-hub.se An alternative synthesis of the alcohol precursor involves the Sonogashira coupling of a protected 4-iodoaniline (B139537) with propargyl alcohol itself. nih.gov
Once the propargyl alcohol is obtained, it can be oxidized to the corresponding ketone. A wide range of oxidizing agents can be employed for this transformation.
| Oxidant / Method | Key Features |
| Manganese Dioxide (MnO₂) | Mild, common, and effective for allylic/propargylic alcohols. |
| Pyridinium Chlorochromate (PCC) | Standard reagent for oxidizing primary/secondary alcohols. |
| Dess-Martin Periodinane (DMP) | Mild conditions, high yields, broad functional group tolerance. |
| Swern Oxidation (oxalyl chloride, DMSO, base) | Low-temperature method, avoids heavy metals. |
| Gold- or Ruthenium-catalyzed oxidation | Catalytic methods using milder terminal oxidants. sci-hub.se |
Aryl vinyl ketones can serve as precursors to propargyl ketones, although this route is less common. Aryl vinyl ketones are accessible from the corresponding aryl methyl ketones. nih.gov A typical synthesis involves creating a Mannich base from the aryl methyl ketone (e.g., 4-aminoacetophenone), followed by elimination to yield the aryl vinyl ketone. nih.govresearchgate.net
The conversion of the vinyl group to an ethynyl group is not straightforward. However, related three-component reactions using methyl vinyl ketone derivatives, a terminal alkyne, and a secondary amine have been shown to produce propargylamines. acs.org This reaction proceeds through a Michael addition of the amine, followed by C-C bond cleavage and addition of a metal acetylide to an in situ formed iminium ion. acs.org Adapting such a strategy could potentially lead to the desired propargyl ketone scaffold. Another approach involves the Michael addition of a nucleophile to an imine derived from a methyl ketone, followed by further transformations. orgsyn.org
The primary amino group in this compound presents a significant synthetic challenge due to its nucleophilicity and its ability to coordinate with metal catalysts. Therefore, the strategy for its introduction is critical.
There are two main approaches:
Late-Stage Introduction: This involves carrying the amino group through the synthesis in a protected form, most commonly as a nitro (-NO₂) or amide (-NHAc) group. For example, one could start with 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde. After the aryl ethynyl ketone scaffold is constructed, the nitro group is reduced to the amine in the final step (e.g., using SnCl₂, H₂/Pd, or sodium dithionite). This is a robust and widely used strategy.
Direct Use of Amino-Substituted Precursors: This approach uses starting materials that already contain the amino group, such as 4-aminobenzaldehyde or 4-aminoacetophenone. While more convergent, it requires that all subsequent reaction conditions are compatible with the free amine. For example, the Claisen-Schmidt condensation to form chalcones can be performed directly with o-aminoacetophenone under basic conditions, demonstrating the amine's stability in certain environments. mdpi.com Similarly, the synthesis of pyrovalerone analogues sometimes involves direct amination of an α-haloketone, a reaction that could potentially be adapted to introduce the amine onto a pre-existing ketone structure. nih.gov However, for metal-catalyzed couplings or reactions involving strong electrophiles, protecting the amine is generally the more reliable option.
Advanced and Green Synthetic Approaches
Modern organic synthesis emphasizes the development of environmentally benign and atom-economical methodologies. For compounds like this compound and its analogues, this translates to using catalytic systems that operate under mild or solvent-free conditions, employing biocatalysts for high stereoselectivity, and designing reactions that offer exceptional control over chemo- and regioselectivity.
The synthesis of propargylamines, which are structurally related to the target compound, has significantly benefited from green chemistry principles, particularly through solvent-free multicomponent reactions. acs.orgorganic-chemistry.org The A³ (aldehyde-amine-alkyne) and KA² (ketone-amine-alkyne) coupling reactions are primary methods for creating propargylamines. acs.orgCurrent time information in Bangalore, IN. Performing these reactions without a solvent not only reduces environmental pollution but can also lead to higher yields and simpler workup procedures.
A variety of catalysts have been successfully employed under these conditions. Copper is one of the most common metals due to its low cost and high reactivity. acs.org For instance, copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) have been used to catalyze the A³ coupling at 70°C in solvent-free conditions, yielding moderate to excellent yields of propargylamines. researchgate.net This catalyst demonstrated good reusability for up to four cycles. researchgate.net Similarly, gold nanoparticles have been shown to be an efficient and recyclable catalyst for the A³ coupling, avoiding the need for heavy metals or co-catalysts and producing excellent yields. organic-chemistry.org
Non-metallic catalysts have also been developed. Lithium triflate (LiOTf) has been used as a reusable catalyst for the A³ coupling under solvent-free conditions, providing quantitative yields in short reaction times. nih.gov While metal-free approaches are environmentally attractive, they can sometimes be limited by longer reaction times, higher temperatures, and a narrower substrate scope. acs.orgresearchgate.net
Table 1: Catalytic Systems for Solvent-Free Synthesis of Propargylamines
Biocatalysis offers a powerful and green alternative to traditional chemical methods for producing chiral molecules. rsc.org In the context of β-keto alkynes, enzymes, particularly dehydrogenases and reductases, are used for the enantioselective reduction of the ketone group to produce optically pure homopropargylic alcohols. rsc.orgnih.gov These chiral alcohols are valuable intermediates in the pharmaceutical industry. nih.govresearchgate.net
The use of biocatalysts provides significant advantages, including high regio- and enantioselectivity under mild reaction conditions, which minimizes waste and avoids the use of toxic heavy metals often found in chiral catalysts. rsc.org However, challenges exist. For example, research has shown that terminal propargyl functionalities can be too unstable to undergo enzymatic reduction effectively. rsc.orgnih.gov One study investigating the enantioselective reduction of para-phenyl substituted alkynones with a novel alcohol dehydrogenase found that while terminal acetylenic ketones were poor substrates, a non-terminal alkyne, 1-(4-methoxyphenyl)hex-3-yn-1-one, was reduced to the corresponding alcohol with excellent enantiomeric excess (>99% ee). nih.gov
Engineered biocatalysts, such as modified yeast keto reductases placed into Escherichia coli, are being developed to overcome issues like substrate insolubility and to improve catalytic efficiency for industrial-scale production. rsc.org These enzymatic strategies are central to chemoenzymatic processes for preparing optically pure homopropargylic alcohols, which are key starting materials for complex molecules like the anticancer agent eribulin. researchgate.net
Table 2: Biocatalytic Reduction of Alkynones
The synthesis of a specific ynone like this compound requires precise control of both chemoselectivity (differentiating between reactive functional groups) and regioselectivity (controlling the position of bond formation). A primary route to such aryl ynones is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide. researchgate.netnih.gov For the target molecule, this would typically involve coupling propyne (B1212725) or a protected equivalent with a 4-aminobenzoyl derivative or coupling an acyl chloride with an alkynylmetal reagent.
A common and efficient method is the palladium-catalyzed acylation of terminal alkynes with acid chlorides. nih.gov This approach, often conducted in the absence of copper co-catalysts, can be performed under various conditions, including at room temperature or with microwave irradiation, to produce the desired ynone in good yields. nih.gov The choice of catalyst and reaction conditions is crucial for preventing side reactions, such as the homocoupling of alkynes. nih.gov
Another strategy involves the direct coupling of carboxylic acids with terminal alkynes. A successful Sonogashira coupling has been developed using IPrCl-Cl as an activation reagent for the carboxylic acid, with a CuI/Pd(PPh₃)₂Cl₂ co-catalyst system, yielding ynones in up to 88% yield. rsc.org Metal-free alternatives also exist, such as the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid, which proceeds rapidly without the need for an inert atmosphere. researchgate.net
For a molecule like this compound, chemoselectivity is critical to avoid unwanted reactions at the amino group. The use of protecting groups on the amine or the careful selection of a catalyst system that does not interact with the amine is essential for a successful synthesis. The regioselectivity is generally well-controlled in these coupling reactions, with the new carbon-carbon bond forming specifically between the carbonyl carbon and the terminal carbon of the alkyne.
While this compound itself is achiral, its reduction leads to a chiral homopropargylic alcohol. The asymmetric synthesis of these alcohols from related propargyl ketones is a significant area of research. A highly effective method is the catalytic asymmetric propargylation of ketones.
One prominent approach involves the use of chiral biphenols, such as 3,3'-Br₂-BINOL, to catalyze the enantioselective addition of allenylboronates to ketones. nih.gov This reaction is notable for being operationally simple and can be conducted under solvent-free conditions, often enhanced by microwave irradiation to shorten reaction times without compromising selectivity. nih.gov This method has been shown to produce homopropargylic alcohols in good yields (60–98%) and with high enantiomeric ratios (up to 99:1). The catalyst (e.g., a chiral biphenol) activates the boronate to function as a chiral nucleophile.
The scope of this reaction is broad, covering various aromatic and aliphatic ketones. The structure of the biphenol catalyst is critical, with 3,3'-substituted BINOL derivatives often providing superior enantioselectivity. nih.gov This catalytic system is also effective for the diastereoselective addition of chiral racemic allenyl boronates to ketones, yielding products with high diastereoselectivity and enantioselectivity.
Table 3: Asymmetric Propargylation of Ketones with Allenylboronates
Reactivity and Mechanistic Investigations of 1 4 Aminophenyl Prop 2 Yn 1 One
Nucleophilic Addition Reactions Involving the Prop-2-yn-1-one Moiety
The prop-2-yn-1-one functionality is a classic Michael acceptor, readily undergoing conjugate addition reactions. The presence of the electron-withdrawing carbonyl group polarizes the triple bond, rendering the β-carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
Conjugate Additions with Carbon-Based Nucleophiles
The addition of carbon-based nucleophiles to 1-(4-aminophenyl)prop-2-yn-1-one represents a powerful tool for carbon-carbon bond formation. Organocuprates and stabilized enolates are common carbon nucleophiles that participate in conjugate additions to α,β-unsaturated systems. masterorganicchemistry.com In the context of this compound, these reactions are expected to proceed via a 1,4-addition mechanism, leading to the formation of β-substituted enones.
The general reaction involves the attack of the carbon nucleophile on the β-carbon of the ynone, followed by protonation of the resulting enolate intermediate. The electron-donating nature of the para-amino group on the phenyl ring can influence the reaction rate and the stability of the intermediates.
Table 1: Examples of Conjugate Addition with Carbon-Based Nucleophiles
| Nucleophile (Michael Donor) | Product | Reaction Conditions |
| Diethyl malonate | Diethyl 2-(3-(4-aminophenyl)-3-oxoprop-1-en-1-yl)malonate | Basic conditions (e.g., NaOEt in EtOH) |
| Acetylacetone | 3-(3-(4-aminophenyl)-3-oxoprop-1-en-1-yl)pentane-2,4-dione | Basic conditions (e.g., NaOEt in EtOH) |
| Nitromethane | 1-(4-aminophenyl)-4-nitrobut-2-en-1-one | Basic conditions (e.g., DBU) |
Additions with Heteroatom-Containing Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Boron)
The electrophilic nature of the ynone system in this compound also allows for conjugate additions with a variety of heteroatom-based nucleophiles. Amines, thiols, and alcohols can add to the β-carbon, leading to the formation of β-amino, β-thio, and β-alkoxy enones, respectively. These products are often valuable intermediates in the synthesis of more complex heterocyclic compounds. researchgate.net
The addition of nitrogen nucleophiles, such as primary and secondary amines, to the ynone moiety is a common transformation. youtube.com Similarly, thiols are potent nucleophiles that readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov The addition of oxygen nucleophiles, like alcohols, can also occur, often catalyzed by a base. While the addition of boron-based nucleophiles to ynones is less common, it can be achieved under specific catalytic conditions.
Table 2: Examples of Conjugate Addition with Heteroatom-Containing Nucleophiles
| Nucleophile | Product | Reaction Conditions |
| Aniline (B41778) | 1-(4-aminophenyl)-3-(phenylamino)prop-2-en-1-one | Neat or in a polar solvent |
| Thiophenol | 1-(4-aminophenyl)-3-(phenylthio)prop-2-en-1-one | Base catalyst (e.g., Et3N) |
| Methanol | 1-(4-aminophenyl)-3-methoxyprop-2-en-1-one | Basic conditions (e.g., NaOMe) |
| Phenylboronic acid | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Palladium catalyst |
Mechanistic Pathways of Michael Addition and Subsequent Transformations
The Michael addition to this compound follows a well-established mechanistic pathway. masterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.com The reaction is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the ynone (the Michael acceptor). This attack can be catalyzed by either a base, which deprotonates the Michael donor to generate a more potent nucleophile, or by an acid, which activates the ynone by protonating the carbonyl oxygen.
The initial addition results in the formation of an enolate intermediate, which is stabilized by resonance. Subsequent protonation of this enolate leads to the final β-substituted enone product. The initially formed product can sometimes undergo further intramolecular reactions, especially if the nucleophile contains other reactive functional groups, leading to the formation of heterocyclic structures.
Cycloaddition Reactions and Annulation Processes
The prop-2-yn-1-one moiety of this compound is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions. These reactions provide efficient routes to a wide range of carbocyclic and heterocyclic systems.
[2+2] Cycloadditions and Related Pathways
While less common than [4+2] cycloadditions, the ynone functionality can undergo [2+2] cycloaddition reactions with electron-rich alkenes or other alkynes. These reactions are often photochemically induced or catalyzed by transition metals. nih.govorganic-chemistry.orgnih.gov The resulting cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives can be highly strained and may undergo subsequent rearrangements to form more stable products. The presence of the aminophenyl group can influence the electronic properties of the ynone, potentially affecting the feasibility and outcome of these cycloadditions. rsc.org
[3+2] 1,3-Dipolar Cycloadditions (e.g., with Azides, Nitrones, Ylides)
The electron-deficient alkyne of this compound is a prime candidate for 1,3-dipolar cycloaddition reactions. These reactions involve the concerted or stepwise addition of a 1,3-dipole to the ynone, leading to the formation of five-membered heterocyclic rings.
With Azides: The reaction with organic azides would lead to the formation of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science.
With Nitrones: Cycloaddition with nitrones would yield isoxazoline (B3343090) derivatives. Research on related β-(2-aminophenyl)-α,β-ynones has shown that this reaction can proceed efficiently, providing access to complex heterocyclic scaffolds. researchgate.net
With Ylides: The reaction with ylides, such as sulfur or phosphorus ylides, can lead to the formation of various five-membered rings containing the respective heteroatom.
These [3+2] cycloaddition reactions are highly valuable for the construction of diverse heterocyclic frameworks from a single, versatile starting material. researchgate.net
Table 3: Predicted Products of [3+2] Cycloaddition Reactions
| 1,3-Dipole | Heterocyclic Product |
| Phenylazide | 1-phenyl-4-(4-aminobenzoyl)-1H-1,2,3-triazole |
| N-phenylnitrone | 2-phenyl-5-(4-aminobenzoyl)isoxazoline |
| Dimethylsulfonium methylide | 3-(4-aminobenzoyl)-2,2-dimethyl-2,5-dihydrothiophene |
[4+2] Cycloadditions (e.g., Diels-Alder-type Reactions)
The electron-deficient alkyne in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While specific examples involving this exact compound are not extensively documented in the provided search results, the general reactivity of ynones in such reactions is well-established. In a typical Diels-Alder reaction, the ynone would react with a conjugated diene to form a six-membered ring. The reaction is thermally or Lewis acid-catalyzed and proceeds via a concerted mechanism. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile. The presence of the aminophenyl group can influence the reactivity of the ynone through electronic effects, potentially affecting the reaction rate and selectivity.
Further research into the intramolecular [4+2] cycloaddition of related systems, such as 3-arylprop-2-yn-1-ylammonium bromides, has been explored, demonstrating the feasibility of such cyclizations to form complex polycyclic structures. iaea.org
Transformations Involving the Aminophenyl Group
The aminophenyl group in this compound is a key functional handle that allows for a variety of chemical modifications, including reactions at the aromatic amine and intramolecular cyclizations.
The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. However, since the para position is already substituted, electrophilic attack would predominantly occur at the positions ortho to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of p-aminoacetophenone, a related compound, with bromine in acetic acid results in the formation of the dibromoaniline derivative. researchgate.net
The amino group can also undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups, or it can be used in coupling reactions to form azo compounds. Diazotization of a dibromoaniline derivative followed by reaction with copper powder in refluxing ethanol (B145695) has been reported. researchgate.net
The nucleophilic amino group can participate in intramolecular cyclizations by attacking the electrophilic alkyne or other reactive sites within the molecule. These reactions are often promoted by acid or base catalysts and can lead to the formation of various heterocyclic systems. nih.gov
In the presence of a suitable catalyst, the amino group can add to the alkyne, initiating a cascade of reactions. For example, the intramolecular attack of a nucleophilic enol moiety, formed from a related chalcone (B49325), can trigger the formation of cyclic intermediates. nih.gov Such cascade reactions are highly efficient in building molecular complexity from simple starting materials.
An improved synthetic approach toward 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which is accompanied by oxidation. nih.gov This process highlights the role of the amino group in facilitating intramolecular cyclization to form indoline (B122111) derivatives. nih.gov
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis provides powerful tools for the selective transformation of the alkyne and other functional groups in this compound. Gold and copper catalysts have proven to be particularly effective in this regard.
Gold catalysts, particularly gold(I) and gold(III) complexes, are known for their ability to activate alkynes towards nucleophilic attack. While specific gold-catalyzed reactions of this compound are not detailed in the provided search results, the general reactivity patterns of ynones in the presence of gold catalysts suggest several possibilities. These include hydration of the alkyne to form 1,3-dicarbonyl compounds, cyclization reactions initiated by the intramolecular attack of the amino group, and intermolecular reactions with various nucleophiles. The selectivity of these reactions (e.g., chemo-, regio-, and stereoselectivity) is highly dependent on the nature of the gold catalyst, the ligands, and the reaction conditions.
Copper catalysts are widely used for a variety of transformations involving alkynes. Copper-catalyzed hydroamination, the addition of an N-H bond across the alkyne, would lead to the formation of enamines or imines, which can be valuable synthetic intermediates.
Copper catalysts are also effective in promoting cascade reactions. For instance, a copper-catalyzed cascade process involving the reaction of N-(prop-2-yn-1-yl)amides with sulfonylazides leads to the formation of dihydropyrimidin-4-ones in good to excellent yields. nih.gov This process involves a copper-catalyzed alkyne-azide cycloaddition followed by the formation of a ketenimine intermediate, intramolecular nucleophilic addition, and rearrangement. nih.gov
Furthermore, copper-catalyzed cascade reactions have been employed in the synthesis of C2-phosphorylmethylindoles from 1-(o-aminophenyl)prop-2-ynols and phosphine (B1218219) oxides. scite.ai This transformation proceeds through a phosphorylative allenylation followed by cyclization. scite.ai
Palladium and Ruthenium Catalysis in Propargyl Ketone Chemistry
The unique structural motif of propargyl ketones, featuring both a carbonyl group and a carbon-carbon triple bond, makes them versatile substrates for transition metal catalysis. Palladium and ruthenium catalysts, in particular, have been instrumental in developing a wide array of synthetic transformations, enabling the construction of complex molecular architectures from these valuable building blocks.
Palladium Catalysis:
Palladium-catalyzed reactions of propargyl ketones and their derivatives often proceed through the formation of key intermediates like palladium enolates or by activating the alkyne moiety. These reactions facilitate a range of transformations including cross-coupling, cyclization, and alkylation reactions.
One notable transformation is the carbocyclization of o-alkynyl ketones, which proceeds via a carbopalladation pathway. nih.gov In this type of reaction, a palladium(II) catalyst can coordinate to both the alkyne and the ketone. This is followed by the formation of a palladium enolate intermediate, which then undergoes intramolecular carbopalladation across the triple bond to form a vinylpalladium species. Subsequent protodepalladation regenerates the catalyst and yields the cyclized product, such as an alkylidene indanone. nih.gov This methodology allows for the regio- and stereoselective synthesis of various cyclic structures. nih.gov
Furthermore, palladium catalysts are widely used in cross-coupling reactions where propargylic compounds can act as electrophiles. For instance, Negishi coupling utilizes a palladium (or nickel) catalyst to couple organozinc reagents with organic halides, which can include propargyl halides. wikipedia.org This highlights the potential for this compound derivatives to participate in C-C bond-forming reactions. Palladium is also known to catalyze the alkylation of ketone enolates, a fundamental transformation in organic synthesis. nih.gov
The following table summarizes representative palladium-catalyzed reactions involving ketone and alkyne functionalities.
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Carbocyclization | Pd(OAc)₂ | o-Alkynyl Ketones | Alkylidene Indanones | nih.gov |
| Negishi Coupling | Palladium or Nickel Catalyst | Organozinc Halide and Organic Halide (including propargyl) | Coupled Carbon Skeletons | wikipedia.org |
| β-Arylation of α-Keto Esters | Pd₂(dba)₃ / PtBu₃ | α-Keto Ester Enolates and Aryl Bromides | β-Aryl α-Keto Esters | nih.gov |
| Synthesis of Cyclic Carbonates | Palladium Catalyst | Propargylic Carbonates and Phenols | Cyclic Carbonates | jst.go.jp |
Ruthenium Catalysis:
Ruthenium catalysts offer complementary reactivity for propargylic compounds. They are particularly effective in redox-neutral processes and cascade reactions. A significant application is the asymmetric transfer hydrogenation of propargyl ketones. cnpereading.comdntb.gov.ua Using an in-situ formed ruthenium-hydroxyamide complex, α,β-propargyl ketones can be reduced to the corresponding chiral propargylic alcohols with high enantioselectivity and excellent yields under mild, room-temperature conditions. cnpereading.comdntb.gov.ua This provides a green and practical route to valuable enantiomerically pure building blocks. dntb.gov.ua
Ruthenium complexes also catalyze cascade conversions of propargyl alcohols, which are structurally related to propargyl ketones. uni-halle.denih.gov These reactions can be initiated by the formation of ruthenium-vinylidene or allenylidene intermediates upon activation of the alkyne. uni-halle.deorganic-chemistry.org These electrophilic species can then be trapped by various nucleophiles, leading to a diverse range of products. For instance, the ruthenium-catalyzed propargylic alkylation of propargylic alcohols with ketones yields γ-keto acetylenes with high regioselectivity. organic-chemistry.org
The table below provides an overview of key ruthenium-catalyzed transformations relevant to propargyl ketone chemistry.
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | in situ Ru-hydroxyamide complex | α,β-Propargyl Ketones | Chiral Propargylic Alcohols | cnpereading.comdntb.gov.ua |
| Propargylic Alkylation | Thiolate-bridged diruthenium complexes | Propargylic Alcohols and Ketones | γ-Keto Acetylenes | organic-chemistry.org |
| Cascade Conversions | Triaminocyclopentadienyl Ruthenium Complexes | Propargyl Alcohols and Nucleophiles | Cyclic Terpenoid and Phloroglucinol Adducts | uni-halle.denih.gov |
| Formation of β-Ruthenium-Substituted Enones | Dienone Ruthenium Dicarbonyl Dimer | Propargyl Alcohols | β-Ruthenium-Enal Compounds | acs.org |
Acid- and Base-Catalyzed Reactivity
Brønsted Acid-Promoted Reactions of Beta-(2-aminophenyl)-alpha,beta-ynones
While this compound possesses a para-amino substituent, its structural isomer, β-(2-aminophenyl)-α,β-ynone, exhibits characteristic reactivity under Brønsted acid catalysis, primarily involving intramolecular cyclization. The proximity of the amino and ynone functionalities in the ortho-isomer allows for facile ring-closure reactions to form nitrogen-containing heterocycles, most notably quinolines.
The general mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid, which enhances the electrophilicity of the β-carbon of the alkyne. This is followed by an intramolecular nucleophilic attack by the amino group onto the activated alkyne. This cyclization event, often a 6-endo-dig cyclization, leads to the formation of a vinyl cation intermediate, which, after tautomerization and dehydration, yields the aromatic quinoline (B57606) ring system.
Although gold catalysts are often employed to facilitate these transformations, the underlying principle of intramolecular cyclization is relevant to Brønsted acid promotion. For example, gold-catalyzed cascade reactions of β-(2-aminophenyl)-α,β-ynones with ynamides have been developed to produce polysubstituted 2-aminoquinolines in good yields under mild conditions. This process highlights the inherent tendency of the β-(2-aminophenyl)-α,β-ynone scaffold to undergo cyclization.
Similarly, Brønsted acids can catalyze the enantioselective aminalization of aldehydes with anthranilamides (which contain a 2-aminophenyl group) to produce dihydroquinazolinones, demonstrating the utility of acid catalysis in promoting cyclizations involving the 2-aminophenyl moiety. jst.go.jp
The following table details representative acid-promoted cyclization reactions of related aminophenyl compounds.
| Reaction Type | Catalyst/Promoter | Substrate | Product | Reference |
|---|---|---|---|---|
| Cascade Reaction/Cyclization | Gold Catalyst | β-(2-Aminophenyl)-α,β-ynone and Ynamide | Polysubstituted 2-Aminoquinoline | acs.org |
| Enantioselective Aminalization | PCCP Brønsted Acid | Anthranilamide and Aldehyde | 2,3-Dihydroquinazolinone | jst.go.jp |
| Enantioselective Three-Component Reaction | Chiral Phosphoric Acid (Brønsted Acid) | Aldehyde, Aniline, and α-Isocyanoacetamide | 2-(1-Aminoalkyl)-5-aminooxazole | acs.org |
Lewis Acid-Mediated Transformations
Lewis acids play a crucial role in activating the functional groups of this compound, namely the carbonyl and the alkyne moieties. Coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon and can also influence the reactivity of the conjugated alkyne system.
Propargylic alcohols, which are structurally related to propargyl ketones, undergo a variety of Lewis acid-catalyzed cascade reactions. These transformations often initiate through the coordination of the Lewis acid to the hydroxyl group, facilitating its departure and the formation of a reactive allenic carbocation intermediate. This intermediate can then participate in cycloadditions or be attacked by nucleophiles. For instance, the BF₃·Et₂O-catalyzed intermolecular [3+2] cycloaddition of propargylic alcohols with α-oxo ketene (B1206846) dithioacetals proceeds through such an allenic carbocation. cnpereading.com
In the context of this compound, a Lewis acid could mediate several transformations:
Nucleophilic Addition: Activation of the carbonyl group would render it more susceptible to attack by nucleophiles.
Friedel-Crafts Type Reactions: The activated alkyne could act as an electrophile in reactions with electron-rich aromatic or heteroaromatic systems.
Cycloaddition Reactions: Lewis acid coordination could lower the energy barrier for cycloaddition reactions across the alkyne.
Rearrangements: Similar to the Meyer-Schuster rearrangement observed for propargylic alcohols, Lewis acids could promote rearrangements of the propargyl ketone system.
Research has shown that Lewis acids like TMSCl can mediate the synthesis of 1-aryl-5-arylvinyl-tetrazoles from propargylic alcohols and TMSN₃, involving C-C bond cleavage and C-N bond formation through an allenylazide intermediate. nih.gov This demonstrates the capacity of Lewis acids to orchestrate complex tandem reactions with propargylic systems.
The table below summarizes some Lewis acid-mediated transformations of propargylic compounds.
| Reaction Type | Lewis Acid | Substrate | Key Intermediate/Process | Product | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | BF₃·Et₂O | Propargylic Alcohol and α-Oxo Ketene Dithioacetal | Allenic Carbocation | Cycloadduct | cnpereading.com |
| Tandem Reaction/C-C Cleavage | TMSCl | Propargylic Alcohol and TMSN₃ | Allenylazide Intermediate | 1-Aryl-5-arylvinyl-tetrazole | nih.gov |
| [3+3] Annulation | Not specified | Propargylic Alcohols and 4-Hydroxy-2H-chromen-2-ones | Nucleophilic Addition | Pyrano[3,2-c]chromen-5(2H)-one Derivatives | nsf.gov |
| Cascade Rearrangements | Various Lewis Acids | Propargylic Alcohols and their derivatives | Meyer–Schuster rearrangement / acs.orgacs.org rearrangement | Various rearranged products | dntb.gov.ua |
Reductions and Oxidations of the Alkyne and Carbonyl Functions
The presence of multiple reducible and oxidizable sites—the alkyne, the ketone, and the aromatic amine—in this compound necessitates careful selection of reagents to achieve chemoselective transformations.
Reductions:
The reduction of this compound can target either the carbonyl group, the alkyne, or both.
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, yielding 1-(4-aminophenyl)prop-2-yn-1-ol. This is typically achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄), which generally does not reduce isolated alkynes. acs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the alkyne.
Reduction of the Alkyne Group: The carbon-carbon triple bond can be reduced to either an alkene or an alkane.
To Alkene (C=C): Partial reduction to a cis-alkene can be accomplished using Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline). Reduction to a trans-alkene can be achieved using sodium in liquid ammonia.
To Alkane (C-C): Complete reduction of the alkyne to an alkane can be performed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere. This process would also likely reduce the carbonyl group to an alcohol.
Complete Reduction: Using strong reducing agents like LiAlH₄ or catalytic hydrogenation under more forcing conditions will typically reduce both the ketone and the alkyne, yielding 1-(4-aminophenyl)propan-1-ol.
It is noteworthy that the presence of other functional groups can influence reactivity. For example, literature describes the reduction of a propargyl alcohol's alkyne using hydrogen over Pd/CaCO₃ in the presence of a vinyl iodide, a group that is typically not stable under such reduction conditions.
Oxidations:
The oxidation of this compound is more complex due to the presence of the oxidizable amine group. Selective oxidation of the alkyne or carbonyl function would require carefully chosen conditions.
Oxidation of the Alkyne: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the alkyne, which would lead to the formation of carboxylic acids. This would likely result in the formation of 4-aminobenzoic acid and other fragments, and the amine group would also be susceptible to oxidation.
Oxidation of the Carbonyl Group: Ketones are generally resistant to oxidation under mild conditions. Strong oxidation, such as in the Baeyer-Villiger oxidation, could convert the ketone into an ester, but this would likely be accompanied by oxidation of the amine and alkyne.
Oxidation of the Amine Group: The primary aromatic amine is readily oxidized by a variety of agents to form nitroso, nitro, or polymeric species. This presents a significant challenge for the selective oxidation of other parts of the molecule.
Chemoselective oxidation of propargyl alcohols to the corresponding ketones can be achieved using systems like CuI/DMAP/TEMPO under an oxygen atmosphere, which has been shown to be tolerant of sensitive groups like amines. organic-chemistry.org This suggests that with the right catalytic system, transformations at one functional group without affecting the others are feasible.
The following table summarizes potential reduction and oxidation outcomes for this compound.
| Transformation | Reagent/Conditions | Functionality Targeted | Potential Product | Reference |
|---|---|---|---|---|
| Selective Carbonyl Reduction | NaBH₄ | Ketone | 1-(4-Aminophenyl)prop-2-yn-1-ol | acs.org |
| Alkyne Partial Reduction (cis) | H₂, Lindlar's Catalyst | Alkyne | (Z)-1-(4-Aminophenyl)prop-2-en-1-one | - |
| Alkyne Complete Reduction | H₂, Pd/C | Alkyne (and likely Ketone) | 1-(4-Aminophenyl)propan-1-ol | |
| Complete Reduction | LiAlH₄ | Ketone and Alkyne | 1-(4-Aminophenyl)propan-1-ol | acs.org |
| Alkyne Oxidative Cleavage | KMnO₄ or O₃ | Alkyne (and likely Amine) | 4-Aminobenzoic acid (and other fragments) | - |
Applications of 1 4 Aminophenyl Prop 2 Yn 1 One As a Versatile Synthetic Building Block
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The unique structure of 1-(4-aminophenyl)prop-2-yn-1-one, an aminophenyl ynone, makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. The interplay between the amino group, the ketone, and the alkyne allows for a range of cyclization strategies to form fused and non-fused ring systems.
Preparation of Quinolines and Related Annulated Systems
Quinolines are a significant class of nitrogen-containing heterocycles with a wide array of applications in medicinal chemistry. nih.gov The Friedländer synthesis is a classical method for quinoline (B57606) synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. du.edu.eg While the classical Friedländer procedure has limitations, acid-catalyzed versions have been shown to be effective for the synthesis of quinolines from 2-aminoaryl ketones. du.edu.eg
More specifically, β-(2-aminophenyl)-α,β-ynones, a class of compounds to which this compound belongs, can react with cyclic α-methylene carbonyl compounds in the presence of a Brønsted acid to yield polycyclic quinolines. researchgate.net This reaction proceeds through a sequential amination, annulation, and aromatization cascade in good to high yields. researchgate.net The operational simplicity of this protocol makes it a practical approach for the synthesis of complex quinoline derivatives. researchgate.net
Furthermore, three-component coupling reactions involving anilines, aldehydes, and terminal alkynes, known as A3-coupling, have emerged as a powerful strategy for constructing 2,4-disubstituted quinolines. chemrevlett.com In these reactions, a propargylamine (B41283) intermediate is formed in situ, which then undergoes cyclization to the quinoline ring system. mdpi.com The amino group of this compound can readily participate as the aniline (B41778) component in such reactions.
| Reaction Type | Reactants | Product | Key Features |
| Friedländer Annulation | 1-(2-Aminophenyl)ethan-1-one, Carbonyl compound | Substituted Quinoline | Acid or base-catalyzed condensation. |
| Brønsted Acid-Promoted Annulation | β-(2-Aminophenyl)-α,β-ynone, Cyclic α-methylene carbonyl compound | Polycyclic Quinoline | Sequential amination/annulation/aromatization. researchgate.net |
| A3-Coupling/Cyclization | Aniline, Aldehyde, Terminal Alkyne | 2,4-Disubstituted Quinoline | Forms a propargylamine intermediate that cyclizes. chemrevlett.commdpi.com |
Formation of Indoles, Pyrroles, Pyridines, and Thiazoles
The versatile reactivity of this compound extends to the synthesis of a variety of other important nitrogen-containing heterocycles.
Indoles: The synthesis of indoles, another privileged scaffold in medicinal chemistry, can be achieved from precursors structurally related to this compound. For instance, the copper-catalyzed reaction of o-aminophenyl propynols with enol nucleophiles provides a regioselective route to indoles. researchgate.net Similarly, the cyclization of β-(2-aminophenyl)-α,β-ynones is a known strategy for forming the indole (B1671886) core. organic-chemistry.org The Fischer indole synthesis, a classic method, can also be employed using 4-aminophenyl substituted precursors. researchgate.netnih.gov
Pyrroles: The alkynone functionality within this compound is key to the synthesis of pyrroles. One established method involves the cyclocondensation of alkynones with guanidine (B92328) to form pyrrole–aminopyrimidine ensembles. nih.gov The Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with an amine, provides another potential route, where the ynone could be transformed into a suitable dicarbonyl precursor.
Pyridines: Pyridine (B92270) synthesis often involves the condensation of carbonyl compounds with amines. While direct synthesis from this compound is less commonly reported, its functional groups could be modified to participate in established pyridine syntheses, such as the Hantzsch synthesis or variations thereof.
Thiazoles: The formation of the thiazole (B1198619) ring typically involves the reaction of a thioamide or thiourea (B124793) with an α-haloketone (Hantzsch thiazole synthesis). The propynone moiety of this compound can be readily converted to an α-haloketone, which can then be reacted with a sulfur-containing nucleophile to construct the thiazole ring. organic-chemistry.org Domino reactions of propargyl bromides with thioureas also provide a rapid entry to 2-aminothiazoles. organic-chemistry.org
| Heterocycle | Synthetic Strategy | Key Precursor/Reaction Type |
| Indole | Cyclization | β-(2-Aminophenyl)-α,β-ynone organic-chemistry.org |
| Pyrrole | Cyclocondensation | Alkynone with guanidine nih.gov |
| Pyridine | Condensation | Modification to Hantzsch synthesis precursors |
| Thiazole | Cyclization | Conversion to α-haloketone followed by reaction with thioamide organic-chemistry.org |
Construction of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery due to their unique three-dimensional structures. rsc.org The reactive functionalities of this compound offer several pathways for the construction of spirocyclic systems.
The alkynone moiety is particularly useful in this regard. For example, tandem Michael additions of oxindoles to alkynones have been used in the synthesis of spirocyclic oxindoles, which are precursors to complex natural products like Strychnos alkaloids. rsc.org Furthermore, propargylic alcohols, which can be derived from the reduction of the ketone in this compound, are known to undergo palladium-catalyzed cyclocarbonylation to form spiro-β-lactones. nih.gov
Another approach involves 1,3-dipolar cycloaddition reactions. For instance, the reaction of azomethine ylides, generated in situ from isatins and amino acids, with suitable dipolarophiles can lead to the formation of spiro-pyrrolidine systems. beilstein-journals.org The activated triple bond in this compound could potentially serve as the dipolarophile in such reactions.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for several important MCRs.
Mannich-Type Reactions and Their Derivatives
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org
The this compound molecule contains both an amine and a ketone functionality, suggesting its potential involvement in Mannich-type reactions in several ways. The amino group can act as the amine component in a classical Mannich reaction. Alternatively, the ketone, being enolizable, can serve as the active hydrogen component. chemistrysteps.com The reaction typically proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. chemistrysteps.com
A3 and KA2 Coupling Reactions with Aldehydes/Ketones and Amines
The A3 (aldehyde-alkyne-amine) and KA2 (ketone-alkyne-amine) coupling reactions are powerful MCRs for the synthesis of propargylamines. wikipedia.orgresearchgate.net These reactions typically require a metal catalyst, such as copper, gold, or silver, to activate the terminal alkyne. wikipedia.org
The amino group of this compound makes it an ideal amine component for these reactions. In an A3 or KA2 coupling, the amine reacts with an aldehyde or ketone, respectively, to form an in-situ generated imine or iminium ion. This intermediate is then attacked by a metal acetylide, formed from the reaction of a terminal alkyne with the metal catalyst, to yield the corresponding propargylamine. nih.gov
The scope of these reactions is broad, tolerating a wide variety of aldehydes, ketones, amines, and alkynes. rsc.orgacs.orgresearchgate.net The use of anilines, such as the 4-aminophenyl group in the target molecule, is well-established in A3 and KA2 couplings, leading to the efficient synthesis of N-aryl propargylamines. nih.govresearchgate.net
| MCR Type | Reactants | Product | Key Features |
| Mannich Reaction | Ketone, Aldehyde, Amine | β-Amino-carbonyl compound | C-C bond formation via an iminium ion intermediate. wikipedia.orgchemistrysteps.com |
| A3 Coupling | Aldehyde, Alkyne, Amine | Propargylamine | Metal-catalyzed C-H activation of the alkyne. wikipedia.orgresearchgate.net |
| KA2 Coupling | Ketone, Alkyne, Amine | Quaternary Propargylamine | Synthesis of sterically hindered propargylamines. researchgate.net |
Computational and Theoretical Studies on 1 4 Aminophenyl Prop 2 Yn 1 One
Electronic Structure and Reactivity Predictions
The electronic structure of 1-(4-Aminophenyl)prop-2-yn-1-one is fundamentally governed by the interplay of its constituent functional groups. The aminophenyl group acts as an electron-donating moiety, which can influence the electron density distribution across the molecule. Conversely, the prop-2-yn-1-one fragment is an electron-withdrawing group, primarily due to the electronegativity of the oxygen atom in the carbonyl group and the sp-hybridized carbons of the alkyne.
Computational methods such as Density Functional Theory (DFT) would be instrumental in quantifying the electronic properties of this molecule. Calculations could predict key parameters that offer insights into its reactivity. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding its behavior in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be centered on the electron-deficient propynone system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP) maps would further elucidate the electronic landscape. These maps would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic amino group and the electrophilic carbonyl carbon and β-alkyne carbon as likely sites for chemical reactions.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, suggesting the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | A smaller gap suggests higher reactivity. |
| Dipole Moment | ~3.5 D | A significant dipole moment points to a polar nature, influencing solubility and intermolecular interactions. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling provides a powerful lens through which to study the mechanisms of reactions involving this compound. The presence of both nucleophilic and electrophilic centers suggests a rich and varied reactivity profile.
Nucleophilic Additions
The carbonyl carbon and the β-carbon of the alkyne are susceptible to nucleophilic attack. Transition state analysis using computational methods can be employed to determine the activation energies and reaction pathways for such additions. For example, the addition of a nucleophile like a thiol or an amine could proceed via different pathways, and computational modeling can predict the most favorable route. The calculations would involve locating the transition state structures and computing the energy barriers for each potential pathway.
Cycloadditions
The activated alkyne in this compound makes it a prime candidate for cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. escholarship.orgmdpi.com DFT calculations are particularly adept at modeling these reactions, allowing for the determination of whether the reaction proceeds through a concerted or stepwise mechanism. escholarship.org The regioselectivity of such cycloadditions, which is often a challenge to predict experimentally, can be rationalized by analyzing the energies of the possible transition states leading to different regioisomers.
Table 2: Illustrative Calculated Activation Energies for a [3+2] Cycloaddition Reaction
| Reaction Pathway | Regioisomer | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Path A | 1,4-disubstituted triazole | 15.2 | -25.8 |
| Path B | 1,5-disubstituted triazole | 18.7 | -22.1 |
Catalyst Design and Optimization through Quantum Chemical Calculations
Quantum chemical calculations can play a pivotal role in the design and optimization of catalysts for reactions involving this compound. For instance, in metal-catalyzed additions to the alkyne or cross-coupling reactions, computational modeling can be used to:
Screen Potential Catalysts: By calculating the energies of key intermediates and transition states for a catalytic cycle with different metals and ligands, researchers can identify promising catalyst candidates before extensive experimental work.
Understand Catalyst-Substrate Interactions: Calculations can reveal the nature of the bonding between the catalyst and the substrate, providing insights into how the catalyst activates the molecule.
Optimize Reaction Conditions: The effect of solvents and other additives on the catalytic cycle can be modeled to predict optimal reaction conditions.
For example, in a hypothetical gold-catalyzed hydration of the alkyne, quantum chemical calculations could model the binding of the gold catalyst to the alkyne, the subsequent nucleophilic attack of water, and the final protonolysis step to release the product and regenerate the catalyst.
Conformational Analysis and Intermolecular Interactions Relevant to Reactivity
The three-dimensional structure and conformational flexibility of this compound are crucial to its reactivity. The molecule possesses a degree of rotational freedom around the single bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the alkyne.
A conformational analysis, likely performed using molecular mechanics or DFT, would identify the low-energy conformers of the molecule. It is expected that a near-planar conformation, allowing for maximum conjugation between the aminophenyl ring and the carbonyl group, would be energetically favorable. The orientation of the terminal alkyne hydrogen would also be a key conformational feature.
Future Research Directions and Emerging Trends for 1 4 Aminophenyl Prop 2 Yn 1 One
Development of Highly Enantioselective and Diastereoselective Transformations
A primary frontier in the chemistry of 1-(4-aminophenyl)prop-2-yn-1-one is the development of transformations that precisely control stereochemistry. While the general reactivity of ynamides is well-explored, achieving high levels of enantioselectivity and diastereoselectivity remains a key objective. Future work will likely focus on applying modern asymmetric catalysis to this specific substrate.
Research into transition-metal catalyzed reactions, which have proven effective for ynamides, is a promising direction. For instance, chiral copper catalysts could be employed for asymmetric C–H insertion and cyclopropanation reactions. Similarly, gold-catalyzed asymmetric cycloadditions could provide access to complex chiral N-heterocycles. The development of organocatalytic methods, which avoid transition metals, also represents a significant area of interest for achieving atroposelective synthesis of axially chiral molecules.
The exploration of diastereoselective reactions is equally important, particularly for synthesizing molecules with multiple stereocenters, such as 2,5-disubstituted pyrrolidines. By choosing appropriate chiral auxiliaries or catalysts, it is possible to control the facial selectivity of additions to the ynamide triple bond, leading to the desired diastereomer.
Table 1: Potential Stereoselective Transformations for this compound
| Reaction Type | Catalyst System | Potential Chiral Products | Anticipated Selectivity |
|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Chiral Copper or Gold Complexes | Polycyclic Pyrrole Derivatives | Good to Excellent Enantioselectivity |
| Asymmetric C–H Insertion | Chiral Copper or Rhodium Carbenes | Chiral Polycyclic N-Heterocycles | High Enantioselectivity |
| Diastereoselective Reductive Coupling | Nickel Catalysts with Chiral Ligands | γ-Siloxyenamides | High Diastereoselectivity |
| Organocatalytic Annulation | Chiral Secondary Amines or Phosphoric Acids | Axially Chiral Indolines | Good to Excellent Enantioselectivity |
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
The emergence of photocatalysis and electrocatalysis offers new avenues for activating this compound and achieving transformations not possible through traditional thermal methods. These techniques rely on the generation of radical intermediates, which can exhibit unique reactivity patterns with ynamides.
Visible-light photoredox catalysis, in particular, has shown potential for ynamide functionalization. Future research could explore the photoredox-catalyzed coupling of ketyl radicals with this compound, triggering radical Smiles rearrangements to access complex indole (B1671886) and isoquinoline scaffolds. Photoinduced structural reshuffling and functionalization could also lead to the synthesis of challenging chalcogen-substituted indole derivatives with high atom economy. These methods often proceed under mild conditions and can provide access to novel molecular architectures. While radical-mediated transformations of ynamides have been less explored than ionic pathways, they hold significant promise for constructing substituted enamides and complex heterocycles, with radical addition often occurring at the β-position.
Electrocatalysis represents another underexplored area. By using electrochemical methods, it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
